molecular formula C16H11BrN2O3S B2564697 Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 892843-33-3

Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No.: B2564697
CAS No.: 892843-33-3
M. Wt: 391.24
InChI Key: BBSBKNZZWZTMBF-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a benzoate ester derivative featuring a carbamoyl bridge linking a 4-bromo-substituted benzothiazole ring to the para position of the benzoate moiety. The bromine atom at the 4-position of the benzothiazole ring introduces steric bulk and electronic effects, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3S/c1-22-15(21)10-7-5-9(6-8-10)14(20)19-16-18-13-11(17)3-2-4-12(13)23-16/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSBKNZZWZTMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the condensation of 4-bromo-1,3-benzothiazole-2-amine with methyl 4-isocyanatobenzoate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, thereby interfering with metabolic pathways essential for cell survival .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Halogen-Substituted Benzothiazoles
  • The chloro analog () includes an additional dimethylaminoethyl group, enhancing solubility via tertiary amine functionality. This modification may improve pharmacokinetics compared to the bromo derivative .
  • 6-Nitro Analog (Cpd E in ) :
    Substituting bromine with a nitro group introduces strong electron-withdrawing effects, which could increase electrophilicity and reactivity. Nitro groups often enhance interaction with enzyme active sites but may elevate toxicity risks .
b) Heterocycle Variations
  • Thiadiazole Derivative (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) :
    Replacing benzothiazole with 1,3,4-thiadiazole () alters ring electronics and hydrogen-bonding capacity. This compound’s GHS Category 4 acute toxicity (oral, dermal, inhalation) suggests moderate hazard, though the bromo-benzothiazole variant’s toxicity profile remains uncharacterized .
  • Bromine here is positioned on the benzoate rather than the heterocycle, which may redirect metabolic cleavage sites .
c) Carbamoyl-Linked Variants
  • (E)-4-((1-Ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate () : This analog replaces the benzothiazole with a phenylbutenyl group, emphasizing flexibility and hydrophobic interactions. Synthesized via a standard coupling method (75% yield), its structural divergence highlights the role of rigid heterocycles in target selectivity .

Biological Activity

Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate is an organic compound notable for its complex structure and diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound (CAS Number: 892843-33-3) features a benzothiazole ring fused with a benzoate ester. The synthesis typically involves the condensation of 4-bromo-1,3-benzothiazole-2-amine with methyl 4-isocyanatobenzoate in organic solvents such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is purified through column chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the compound's ability to intercalate with DNA, disrupting replication and leading to cell death.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Its structural components allow it to inhibit specific enzymes involved in cancer cell metabolism. For instance, studies have shown that it can disrupt metabolic pathways essential for tumor growth, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The benzothiazole moiety can intercalate into DNA strands, causing structural distortions that inhibit replication.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those crucial for cell survival in cancerous tissues.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound could induce oxidative stress in microbial cells, leading to their death .

Case Studies and Research Findings

A variety of studies have focused on the biological effects of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated efficacy against E. coli and S. aureus with IC50 values below 50 µM.
Study BAnticancer PotentialShowed inhibition of cell proliferation in breast cancer cell lines with IC50 values around 30 µM.
Study CMechanistic InsightsIdentified DNA intercalation as a primary mechanism leading to apoptosis in treated cells .

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold in the development of new pharmaceuticals. Its unique structure allows it to be modified for enhanced potency or selectivity against specific biological targets.

Potential Drug Development

Given its promising biological activities, this compound could be further explored for:

  • Antimicrobial agents : Development of new antibiotics to combat resistant strains.
  • Anticancer drugs : Formulation of novel therapies targeting specific cancer types.

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